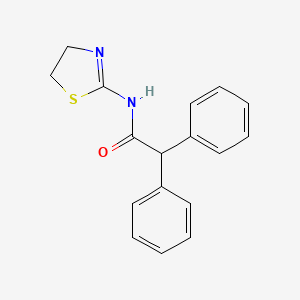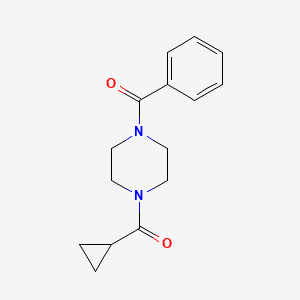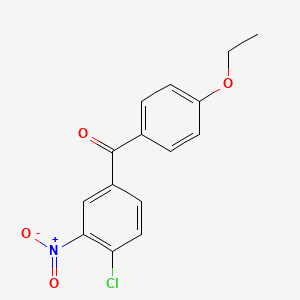
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be used in various assays to study its effects on different biological processes. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and is commercially available. However, one limitation is that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not very water-soluble, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties. Another area of interest is the study of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs to enhance its therapeutic potential. Additionally, the use of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in nanomedicine and drug delivery systems is an area of active research. Finally, the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based biosensors for the detection of various biomolecules is another potential future direction.
Conclusion:
In conclusion, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in various fields of scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to develop new 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties.
合成法
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods. The most commonly used method involves the reaction between 2,3-dimethoxybenzaldehyde and 3-fluoroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. Other methods include the use of different aldehydes and amines, as well as the use of different catalysts.
科学的研究の応用
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant and antibacterial properties.
特性
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKYDDTGCYBPP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)

![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)

![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)

![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)